molecular formula C10H10N2O4 B107501 (S)-4-(4-Nitrobenzyl)oxazolidin-2-one CAS No. 139264-55-4

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one

Cat. No.: B107501
CAS No.: 139264-55-4
M. Wt: 222.2 g/mol
InChI Key: CCEJPIYBVGYGEM-QMMMGPOBSA-N
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Description

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is a chemical compound that is widely used in scientific research. It is a chiral auxiliary that is used in the synthesis of various organic compounds. This compound has gained significant attention due to its unique properties and applications in the field of chemistry.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

  • Preparation of Optically Active Derivatives : (S)-4-(4-Nitrobenzyl)oxazolidin-2-one is utilized in the synthesis of optically active compounds. Sugiyama, Inoue, and Ishii (2003) demonstrated its use in preparing optically active oxazolidinones, aziridines, and serinol derivatives through mono-O-acylation processes (Sugiyama, Inoue, & Ishii, 2003).

  • Synthesis of Enantiopure Compounds : Green et al. (2003) described a high-yielding synthesis of enantiopure 4-(4-hydroxybenzyl)-oxazolidin-2-one from N-Boc-L-tyrosine, highlighting the compound's role as a key intermediate in the preparation of polymer-supported Evans' oxazolidin-2-ones (Green et al., 2003).

  • Synthesis of Functionalized Oxazolidinones : Park et al. (2003) reported the synthesis of enantiomerically pure N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones from aziridine-2-methanols, showcasing the versatility of oxazolidin-2-one derivatives in generating functionalized molecules (Park et al., 2003).

Pharmacological Applications

  • Antibacterial Activity : Córdova-Guerrero et al. (2014) explored the antibacterial activity of oxazolidin-2-one analogues against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of these compounds in addressing antibiotic resistance (Córdova-Guerrero et al., 2014).

  • Antitumor Activity : Miyahara, Kamiya, and Maekawa (1981) investigated the antitumor effects of 3-nitroso-2-oxazolidones, highlighting the potential of oxazolidinone derivatives in cancer therapy (Miyahara, Kamiya, & Maekawa, 1981).

  • Synthesis of Novel Antibacterial Agents : Devi et al. (2013) synthesized various oxazolidinone derivatives and evaluated their antimicrobial properties, further emphasizing the role of these compounds in developing new antibacterial agents (Devi et al., 2013).

Properties

IUPAC Name

(4S)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEJPIYBVGYGEM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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